molecular formula C20H12Cl2N2O2S B11676333 (5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11676333
M. Wt: 415.3 g/mol
InChI Key: GVWLKUAHPWJUAL-BOPFTXTBSA-N
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Description

(5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and an imidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H12Cl2N2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H12Cl2N2O2S/c21-12-6-8-16(22)15(10-12)18-9-7-14(26-18)11-17-19(25)24(20(27)23-17)13-4-2-1-3-5-13/h1-11H,(H,23,27)/b17-11-

InChI Key

GVWLKUAHPWJUAL-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)NC2=S

Origin of Product

United States

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